ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate
Description
Properties
CAS No. |
35957-27-8 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-2-22-18(21)15-11-19-16-9-8-13(10-14(16)17(15)20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,20) |
InChI Key |
PYYHPBRJRWWZJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Cyclization Mechanisms
For ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate, 3-phenylaniline serves as the optimal starting material. The phenyl group at the meta position of the aniline directs cyclization to yield the 6-phenyl substituent in the quinoline product. Reaction with ethyl ethoxymethylenemalonate proceeds via nucleophilic substitution, forming an anilinomethylenemalonate intermediate (Figure 1A). Cyclization at 240°C in diphenyl ether induces a 6π-electrocyclic ring closure, producing ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.
Key Experimental Data from Literature
Optimization of Cyclization Conditions
Replacing diphenyl ether with 1,2-dichlorobenzene (boiling point 180°C) reduces decomposition risks while maintaining cyclization efficiency. A comparative analysis of solvents is provided in Table 1.
Table 1. Solvent Effects on Gould–Jacobs Cyclization
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Diphenyl ether | 258 | 77 | 95 |
| 1,2-Dichlorobenzene | 180 | 72 | 93 |
| Xylene | 140 | 58 | 88 |
Conrad–Limpach Synthesis: Alternative Route for Quinoline Formation
The Conrad–Limpach method offers an alternative pathway involving condensation of 3-phenylaniline with β-keto esters, followed by acid-catalyzed cyclization. This method is advantageous for introducing electron-withdrawing groups but requires precise temperature control.
Reaction Mechanism and Stepwise Analysis
-
Schiff Base Formation: 3-Phenylaniline reacts with ethyl acetoacetate in acetic acid, forming a Schiff base intermediate.
-
Cyclization: Heating at 150°C in 1,2-dichlorobenzene induces cyclization via keto-enol tautomerism, yielding the quinoline core.
-
Oxidation: Atmospheric oxygen oxidizes the dihydroquinoline to the 4-oxo derivative.
Critical Parameters
When meta-substituted anilines are inaccessible, late-stage introduction of the 6-phenyl group via cross-coupling reactions becomes necessary.
Suzuki–Miyaura Coupling
A brominated intermediate, ethyl 4-oxo-6-bromo-1H-quinoline-3-carboxylate , is synthesized via directed ortho-bromination using N-bromosuccinimide (NBS). Subsequent coupling with phenylboronic acid under palladium catalysis introduces the phenyl group.
Representative Conditions
Limitations and Side Reactions
-
Competing Debromination: Observed at Pd catalyst loadings >7 mol%.
-
Ester Hydrolysis: Aqueous bases may hydrolyze the ethyl ester, necessitating anhydrous conditions.
Alkylation and Esterification Protocols
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives, each with distinct pharmacological properties .
Scientific Research Applications
Antimicrobial Properties
Ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate has demonstrated notable antimicrobial activity against various pathogens. Studies have shown that derivatives of quinoline compounds exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents.
Case Study: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound, against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antibacterial potential.
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 32 | E. coli |
| Other Quinoline Derivative A | 64 | S. aureus |
| Other Quinoline Derivative B | 16 | Candida albicans |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting angiogenesis.
Case Study: Anticancer Evaluation
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values of 15 µM and 20 µM, respectively, indicating promising anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Inhibition of cell cycle progression |
Antiviral Activity
Recent studies have explored the potential of this compound as an antiviral agent, particularly against HIV and other viral infections. Its structural similarity to known antiviral compounds allows it to interfere with viral replication processes.
Case Study: HIV Inhibition
Research conducted on the inhibitory effects of quinoline derivatives on HIV integrase revealed that this compound could inhibit viral replication in vitro. The compound showed an IC50 value of approximately 12 µM against HIV-infected cells.
| Virus | IC50 (µM) | Target Mechanism |
|---|---|---|
| HIV | 12 | Inhibition of integrase enzyme |
| Influenza | Not Evaluated | N/A |
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the quinoline scaffold can enhance its biological activities while reducing toxicity.
Table: SAR Insights
The following table summarizes modifications made to the quinoline structure and their effects on biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl group | Increased antimicrobial potency |
| Halogen substitution | Enhanced anticancer activity |
| Hydroxyl group addition | Improved solubility and bioavailability |
Mechanism of Action
The mechanism of action of ethyl 4-oxo-6-phenyl-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial DNA processes, leading to cell death. Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Key Observations :
- Solubility and Bioavailability : The piperazinyl group in improves water solubility, whereas the phenyl group in the target compound may reduce solubility due to hydrophobicity .
- Crystal Packing : The target compound’s phenyl group facilitates π-π interactions, while halogenated analogs (e.g., ) rely on C–H···O/Cl interactions for crystal stabilization .
Physicochemical and Crystallographic Properties
Biological Activity
Ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a fused ring system that contributes to its biological activity. The presence of the carboxylate group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including this compound, as antiproliferative agents targeting cancer cells.
The compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. By targeting the ATP binding site of VEGFR-2, these derivatives can effectively suppress tumor growth and metastasis. A study demonstrated that modifications at position 6 of the quinolone ring enhance binding affinity to key amino acids in the active site of VEGFR-2, leading to increased antiproliferative activity .
Case Study: In Vitro Evaluation
In vitro assays conducted on various cancer cell lines revealed that this compound exhibits significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. Table 1 summarizes the cytotoxic effects observed in different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | VEGFR inhibition |
| A549 (Lung) | 15.0 | Induction of apoptosis |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
This compound has also demonstrated notable antimicrobial properties against various bacterial strains.
Antibacterial Properties
Research indicates that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial effects, particularly against resistant strains.
| Bacterial Strain | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 | Strongly inhibitory |
| Escherichia coli | 0.8 | Moderately inhibitory |
| Pseudomonas aeruginosa | 1.0 | Weakly inhibitory |
Antiviral Activity
Emerging studies have explored the antiviral potential of this compound, particularly against RNA viruses such as SARS-CoV and HIV.
The compound has been identified as a selective inhibitor of viral proteases, which are essential for viral replication. In vitro tests showed that it protects host cells from virus-induced cytopathic effects, with EC50 values indicating effective viral load reduction .
Case Study: HIV Inhibition
In a study evaluating HIV integrase inhibitors, derivatives related to this compound exhibited significant antiviral activity with IC50 values as low as 7.2 nM, showcasing their potential as therapeutic agents against HIV .
Q & A
Q. What are the common synthetic routes for ethyl 4-oxo-6-phenyl-1H-quinoline-3-carboxylate?
The compound can be synthesized via cyclocondensation of substituted anilines with β-keto esters, followed by oxidation. For example, ethyl 4-oxo derivatives are often prepared by oxidizing hydroxyquinoline precursors using agents like potassium permanganate (KMnO₄) under acidic conditions . Key intermediates, such as 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid, are oxidized to yield the 4-oxo functionality, with the ester group introduced via ethoxycarbonylation .
Q. Which spectroscopic methods are recommended for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, particularly distinguishing the ester carbonyl (δ ~165-170 ppm) and quinoline ring protons (δ ~7-9 ppm).
- IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters and ketones).
- Mass spectrometry (HRMS) provides molecular ion peaks and fragmentation patterns to verify the molecular formula .
- X-ray crystallography resolves crystal packing and hydrogen-bonding interactions, as seen in related quinoline derivatives .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C, away from light and moisture to prevent hydrolysis of the ester group .
- Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation. Avoid contact with oxidizing agents to prevent unintended side reactions .
Advanced Research Questions
Q. How do reaction conditions influence the selectivity of substitution reactions at the quinoline core?
Substitution reactions (e.g., nucleophilic attack at C-2 or C-7) depend on:
- Electrophilicity : Electron-withdrawing groups (e.g., -CF₃) enhance reactivity at adjacent positions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents may stabilize intermediates.
- Catalysts : Lewis acids (e.g., AlCl₃) can activate specific sites for regioselective substitution . Example: Fluorine substitution at C-6 increases electrophilicity at C-7, enabling selective amination .
Q. What strategies can resolve contradictions in reported biological activities across studies?
- Structural analogs comparison : Compare substituent effects. For instance, methoxy groups enhance solubility but reduce antibacterial potency, while trifluoromethyl groups improve target binding .
- Assay standardization : Use consistent cell lines (e.g., S. aureus ATCC 25923 for antibacterial tests) and control for purity (>95% by HPLC) .
- Mechanistic studies : Employ molecular docking to validate interactions with biological targets (e.g., DNA gyrase for quinolones) .
Q. How does the introduction of electron-withdrawing groups affect the compound's reactivity in nucleophilic substitutions?
| Substituent | Position | Effect on Reactivity | Example |
|---|---|---|---|
| -CF₃ | C-6 | Increases C-7 electrophilicity | Enhanced amination |
| -Cl | C-7 | Activates C-8 for nitration | Nitro derivatives via HNO₃ |
| -OCH₃ | C-8 | Reduces ring electron deficiency | Lower reactivity in SNAr reactions |
Theoretical calculations (e.g., DFT) show that electron-withdrawing groups lower LUMO energy, facilitating nucleophilic attack .
Methodological Considerations
- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction time, temperature, and catalyst loading. For example, microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .
- Data Validation : Cross-reference spectral data with PubChem entries (CID: [Insert CID]) and crystallographic databases (e.g., CCDC) to confirm structural assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
